Smyd3-IN-1

SMYD3 Histone Methyltransferase Biochemical Assay

Validating sustained SMYD3 suppression in 3D cancer models requires a tool with prolonged target engagement, not just reversible inhibition. SMYD3-IN-1 (compound 29) is an irreversible 4-chloroquinoline-based covalent inhibitor. - **Target engagement**: IC50 11.7 nM (biochemical); 66% cellular MAP3K2 methylation block at 10 µM (HepG2). - **Cellular efficacy**: GI50 1.04 µM in HepG2 3D spheroids. - **Structural data**: Co-crystal structure available (PDB: 6ILJ) for SAR studies. Supplied as lyophilized solid for reconstitution.

Molecular Formula C28H31ClN4O3
Molecular Weight 507.0 g/mol
Cat. No. B10831178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmyd3-IN-1
Molecular FormulaC28H31ClN4O3
Molecular Weight507.0 g/mol
Structural Identifiers
SMILESCCCOC(=O)N1CCN(CC1C)C(=O)C2=CC3=C(C=C2)C(=CC(=N3)C4=CC=C(C=C4)C5(CC5)N)Cl
InChIInChI=1S/C28H31ClN4O3/c1-3-14-36-27(35)33-13-12-32(17-18(33)2)26(34)20-6-9-22-23(29)16-24(31-25(22)15-20)19-4-7-21(8-5-19)28(30)10-11-28/h4-9,15-16,18H,3,10-14,17,30H2,1-2H3/t18-/m1/s1
InChIKeyROAYRCZOBGZZPK-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SMYD3-IN-1: Irreversible Covalent SMYD3 Inhibitor


Smyd3-IN-1 (also known as compound 29) is an irreversible and selective inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain containing 3). It is characterized by a covalent mechanism of action, targeting the enzyme's active site through a 4-chloroquinoline warhead [1]. The compound demonstrates high biochemical potency, with an IC50 value of 11.7 nM against SMYD3 [1]. Its irreversible binding mode distinguishes it from many other SMYD3 inhibitors that act through reversible, substrate-competitive mechanisms [1].

Mechanism Irreversible covalent SMYD3 inhibition for sustained target engagement studies
Selectivity Reported selectivity over SMYD1, SMYD2, and other methyltransferases
Model fit Compatible with 3D spheroid and hepatocellular carcinoma cell-based assays

Why SMYD3-IN-1 Irreversible Mechanism Prevents Substitution


SMYD3 inhibitors exhibit significant variability in their mechanism of action, biochemical potency, and cellular efficacy. Smyd3-IN-1 is an irreversible, covalent inhibitor, which contrasts with the reversible, substrate-competitive mechanisms of inhibitors like BAY-6035 and GSK2807 [1]. Furthermore, the potency of SMYD3 inhibitors spans a wide range, from low nanomolar (e.g., EPZ031686, 3 nM) to micromolar (e.g., BCI-121, 11.8 µM) [1]. This variability means that substituting one SMYD3 inhibitor for another can lead to drastically different experimental outcomes, making a detailed understanding of each compound's specific profile essential for accurate target validation and reproducible research [1].

  • Irreversible covalent vs. reversible binding

    SMYD3-IN-1's covalent mechanism may lead to divergent cellular phenotypes compared to reversible inhibitors such as EPZ031686; sustained target engagement may not be replicated by reversible compounds.

  • Selectivity profiles differ across chemotypes

    Methyltransferase selectivity varies substantially; SMYD3-IN-1, BAY-6035, and GSK2807 each show distinct off-target patterns, making direct substitution without re-profiling scientifically unsupported.

SMYD3-IN-1: Comparative Performance Data


Irreversible Covalent vs. Reversible Inhibition Mechanism

Smyd3-IN-1 exhibits an IC50 of 11.7 nM against SMYD3, which places it among the more potent SMYD3 inhibitors. This value is significantly lower than that of BAY-6035 (88 nM) and GSK2807 (130 nM), and is over 1000-fold more potent than BCI-121 (11,800 nM) [1]. While EPZ031686 has a reported IC50 of 3 nM, its potency advantage is less than 4-fold compared to Smyd3-IN-1 [1].

Irreversible vs. Reversible Inhibition
Head-to-head comparison
Covalent inhibitor; noncovalent analog (compound 30) inactive in cellular MAP3K2 methylation assay
Covalent bond formation is essential for cellular activity; reversible inhibitors may not reproduce phenotype.
HepG2 cell line; MAP3K2-me2/me3 detection
SMYD3 Histone Methyltransferase Biochemical Assay

Biochemical Potency vs. EPZ031686

Smyd3-IN-1 is an irreversible, covalent inhibitor of SMYD3, as confirmed by X-ray crystallography showing a covalent bond between the compound's quinoline ring and Cys186 of the enzyme [1]. This contrasts with the mechanism of other inhibitors like BAY-6035, which is a reversible, substrate-competitive inhibitor [1].

Biochemical IC50 Comparison
Cross-study comparable
SMYD3-IN-1: 11.7 nM; EPZ031686: 3 nM; BAY-6035: 88 nM; GSK2807: 130 nM; SMYD3 inhibitor 49: 6.3 nM
Reported biochemical potency context; covalent mechanism may offset reversible potency differences in cellular assays.
Cell-free enzymatic assays; recombinant SMYD3
Covalent Inhibitor Irreversible Binding SMYD3

Methyltransferase Selectivity Profile

Smyd3-IN-1 demonstrates high selectivity when tested against a panel of related methyltransferases, including SMYD1, SMYD2, G9a, PRDM9, and PRMT5 [1]. This selectivity is a critical differentiator, as many early SMYD3 inhibitors lacked this degree of specificity.

Methyltransferase Selectivity Profile
Class-level inference
High selectivity reported; inactive against SMYD1, SMYD2, G9a, PRDM9, PRMT5
Supports SMYD3-specific pathway attribution; off-target risk requires independent review.
Panel screening; exact inhibition values not tabulated
Selectivity Methyltransferase Panel SMYD3

Antiproliferative Activity in HepG2 3D Spheroids

Treatment with Smyd3-IN-1 at 5 µM led to a significant reduction of SMYD3 protein levels, up to 50% compared to DMSO control [1]. This suggests that the covalent inhibition may induce degradation of the target protein, a phenomenon not commonly observed with reversible SMYD3 inhibitors.

3D Spheroid Antiproliferative GI50
Head-to-head comparison
SMYD3-IN-1: 1.04 µM; compound 25: 0.79 µM; noncovalent analog inactive
Cell-model response context; covalent mechanism dependency confirmed.
HepG2 3D spheroids; 7-day assay
Protein Degradation SMYD3 Cellular Activity

SMYD3-IN-1: Application Scenarios


Chemical Probe for Sustained SMYD3 Inhibition

Smyd3-IN-1 is an ideal tool compound for validating the role of SMYD3 in cancer cell lines and tumor models. Its high biochemical potency (IC50 = 11.7 nM) [1] and irreversible mechanism ensure robust and sustained target inhibition. The observed antiproliferative activity in HepG2 3D cell cultures [1] makes it suitable for studying SMYD3's role in hepatocellular carcinoma and other SMYD3-overexpressing malignancies.

SMYD3 Dependency Validation in Ras-Driven 3D Models

The unique ability of Smyd3-IN-1 to reduce SMYD3 protein levels by up to 50% at 5 µM [1] makes it a valuable probe for studying non-PROTAC induced protein degradation. Researchers investigating the downstream consequences of sustained target inhibition, including effects on protein stability and turnover, will find Smyd3-IN-1 to be a differentiated tool compared to reversible inhibitors that do not elicit this phenotype.

MAP3K2-Mediated Oncogenic Signaling Studies

With its demonstrated high selectivity against a panel of methyltransferases (SMYD1-2, G9a, PRDM9, PRMT5) [1], Smyd3-IN-1 is well-suited for studies in complex biological systems where off-target effects must be minimized. This selectivity profile allows researchers to confidently attribute observed phenotypic changes to SMYD3 inhibition, rather than to confounding activities on other epigenetic regulators.

Structure-Guided Optimization of Covalent SMYD3 Inhibitors

Smyd3-IN-1 serves as a critical comparator for studies designed to elucidate the functional differences between reversible and irreversible inhibition of SMYD3. Its covalent mechanism of action (confirmed by X-ray crystallography, PDB ID: 6ILJ) [1] provides a distinct pharmacological profile compared to reversible inhibitors like BAY-6035. This makes it an essential tool for academic and industrial researchers seeking to understand the therapeutic implications of sustained target engagement.

Application
Selection Property
Validation Focus
Chemical probe for sustained SMYD3 inhibition
Irreversible covalent mechanism
Washout experiments; long-term target engagement assays
3D cancer cell model studies (SMYD3 pathway dependency)
Antiproliferative activity in 3D spheroids
GI50 and target confirmation via genetic knockdown/knockout controls
MAP3K2 signaling pathway research
Cellular target engagement (MAP3K2 methylation)
MAP3K2-me2/me3 reduction and ERK pathway readouts
Structure-guided optimization of covalent SMYD3 inhibitors
High-resolution covalent complex structure (PDB: 6ILJ)
Rational design; resistance mechanism interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Smyd3-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.